3-Phenylpentane-1,3,5-tricarboxylic acid

Catalog No.
S3337053
CAS No.
17724-90-2
M.F
C14H16O6
M. Wt
280.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpentane-1,3,5-tricarboxylic acid

CAS Number

17724-90-2

Product Name

3-Phenylpentane-1,3,5-tricarboxylic acid

IUPAC Name

3-phenylpentane-1,3,5-tricarboxylic acid

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

InChI

InChI=1S/C14H16O6/c15-11(16)6-8-14(13(19)20,9-7-12(17)18)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

ALQUEZJBMOSAEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C(=O)O

Description

The exact mass of the compound 3-Phenylpentane-1,3,5-tricarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylpentane-1,3,5-tricarboxylic acid is characterized by its chemical formula, C₁₁H₁₂O₆. The presence of three carboxylic acid groups gives it acidic properties, making it a tricarboxylic acid. Its structure allows for significant intermolecular interactions, which can influence its physical properties and reactivity.

Typical of tricarboxylic acids, including:

  • Decarboxylation: The removal of carbon dioxide from the carboxylic groups under heat can yield various products.
  • Esterification: Reacting with alcohols can form esters, which are useful in producing fragrances and flavorings.
  • Reduction: The carboxylic acids can be reduced to alcohols or aldehydes using reducing agents.

The synthesis of 3-Phenylpentane-1,3,5-tricarboxylic acid can be accomplished through several methods:

  • From 3-Phenyl-1,3,5-pentanetricarbonitrile: Hydrolysis of the nitrile precursor can yield the desired tricarboxylic acid .
  • Direct oxidation: Oxidizing suitable precursors that contain phenyl and pentane moieties may also lead to the formation of this compound .

3-Phenylpentane-1,3,5-tricarboxylic acid has potential applications in various domains:

  • Plasticizers: It can serve as a precursor for plasticizers due to its ability to enhance flexibility in polymers.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic uses owing to their biological activities.
  • Agricultural chemicals: The compound could be investigated for use in agrochemicals due to its structural properties.

Interaction studies involving 3-Phenylpentane-1,3,5-tricarboxylic acid are essential for understanding its reactivity and compatibility with other substances. Such studies often focus on:

  • Complexation with metal ions: Investigating how the carboxylic groups interact with metal ions can reveal potential uses in catalysis or material science.
  • Biocompatibility assessments: Understanding how this compound interacts with biological systems is crucial for its potential pharmaceutical applications.

Several compounds share structural similarities with 3-Phenylpentane-1,3,5-tricarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid)Aromatic tricarboxylic acidKnown for forming stable hydrated networks .
Trimellitic Acid (1,2,4-benzenetricarboxylic acid)Aromatic tricarboxylic acidUsed primarily as a plasticizer .
Hemimellitic Acid (1,2,3-benzenetricarboxylic acid)Aromatic tricarboxylic acidExhibits different solubility properties .
1,3,5-Pentanetricarboxylic AcidAliphatic tricarboxylic acidLacks aromatic character but shares carboxyl groups .

Uniqueness

What sets 3-Phenylpentane-1,3,5-tricarboxylic acid apart from these similar compounds is its combination of an aliphatic chain and an aromatic ring with multiple carboxyl groups. This unique configuration may impart distinct physical and chemical properties that could be advantageous in specific applications.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17724-90-2

Wikipedia

3-phenylpentane-1,3,5-tricarboxylic acid

Dates

Modify: 2023-07-26

Explore Compound Types